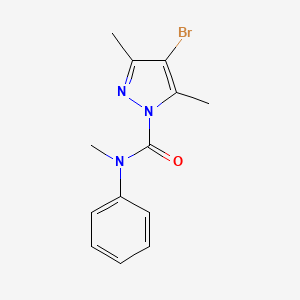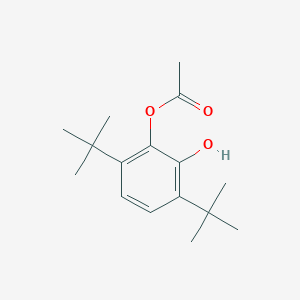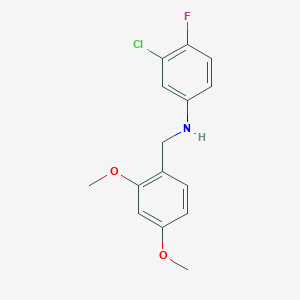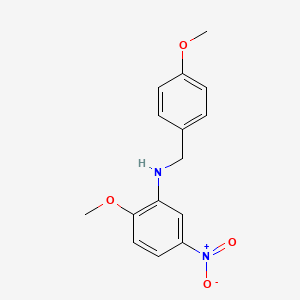![molecular formula C17H19FN2O2 B5780626 N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, commonly known as FDA-Approved drug Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that reduces the number of lymphocytes in the blood, thereby decreasing inflammation in the central nervous system (CNS).
Mécanisme D'action
Fingolimod works by binding to sphingosine-1-phosphate receptors on lymphocytes, thereby preventing their egress from lymphoid tissues. This leads to a decrease in the number of lymphocytes in the blood, which reduces inflammation in the CNS and slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide.
Biochemical and Physiological Effects
Fingolimod has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, in the blood. This reduction in lymphocytes leads to a decrease in inflammation in the CNS, which is the primary mechanism by which Fingolimod slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide. Fingolimod has also been shown to have immunomodulatory effects, which may contribute to its efficacy in the treatment of other autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Fingolimod has several advantages for use in lab experiments, including its well-established mechanism of action, its efficacy in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its potential use in the treatment of other autoimmune diseases. However, Fingolimod also has some limitations, including its potential for adverse effects on the cardiovascular system and its potential for interactions with other drugs.
Orientations Futures
There are several future directions for research on Fingolimod, including its potential use in the treatment of other autoimmune diseases, its mechanism of action in the CNS, and its potential for combination therapy with other drugs. Additionally, further research is needed to better understand the potential adverse effects of Fingolimod and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of Fingolimod involves several steps, including the reaction of 2-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-fluorophenylacetate with N,N-dimethyl-4-aminobenzyl alcohol. The final step involves the reaction of the resulting N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide with hydrochloric acid to obtain Fingolimod.
Applications De Recherche Scientifique
Fingolimod has been extensively studied in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its efficacy has been demonstrated in several clinical trials. In addition to its use in N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, Fingolimod has also been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20(2)14-9-7-13(8-10-14)11-19-17(21)12-22-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHTWCGLRHZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)


![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)


![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)